molecular formula C17H29BrFN3 B4772918 (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine

(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine

Cat. No. B4772918
M. Wt: 374.3 g/mol
InChI Key: QIEREODBIOZWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine, also known as BF-DABP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of benzylamine and has been synthesized using various methods. In

Scientific Research Applications

(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine has been used in various scientific research applications, including fluorescence imaging, protein labeling, and drug discovery. Due to its unique properties, (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine can selectively label proteins with high affinity, making it an ideal tool for studying protein localization, dynamics, and interactions. Additionally, (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine has been used in drug discovery to identify potential drug targets and develop new drugs.

Mechanism of Action

(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine works by binding to the amino acid residues on the surface of proteins, specifically lysine and arginine residues. This binding is reversible, allowing for the labeling of proteins without altering their functions. The binding of (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine to proteins can be detected using fluorescence imaging, making it a valuable tool for studying protein interactions and localization.
Biochemical and Physiological Effects:
(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine does not affect protein function or cell viability, making it a safe and reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine in lab experiments is its high selectivity and affinity for proteins. This allows for the specific labeling of proteins without interfering with their functions. Additionally, (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine has minimal effects on cells and tissues, making it a safe tool for scientific research. However, one limitation of (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine is its cost, which can be higher than other protein labeling reagents.

Future Directions

There are several future directions for the use of (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine in scientific research. One potential direction is the development of new (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine derivatives with improved properties, such as increased selectivity and affinity for proteins. Additionally, (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine could be used in combination with other protein labeling reagents to study complex protein interactions and dynamics. Finally, (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine could be used in drug discovery to identify potential drug targets and develop new drugs.
Conclusion:
In conclusion, (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine, or (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine, is a valuable tool for scientific research due to its unique properties. (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine has been used in various applications, including fluorescence imaging, protein labeling, and drug discovery. Its mechanism of action involves reversible binding to lysine and arginine residues on proteins, allowing for the specific labeling of proteins without interfering with their functions. While (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine has several advantages, such as high selectivity and minimal effects on cells and tissues, its cost can be a limitation. However, there are several future directions for the use of (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine in scientific research, including the development of new derivatives and its use in drug discovery.

properties

IUPAC Name

N'-[(3-bromo-4-fluorophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BrFN3/c1-20(2)9-5-11-22(12-6-10-21(3)4)14-15-7-8-17(19)16(18)13-15/h7-8,13H,5-6,9-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEREODBIOZWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3-bromo-4-fluorophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.